

# Sustained Effects of Tofersen: A Long-Term Comparative Analysis for SOD1-ALS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tofersen

Cat. No.: B15588239

[Get Quote](#)

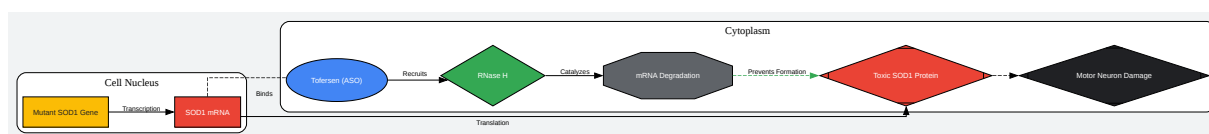
**Tofersen** (Qalsody™) represents a significant milestone in the treatment of amyotrophic lateral sclerosis (ALS), being the first gene-targeted therapy approved for a subset of the patient population. Specifically developed for adults with ALS associated with a mutation in the superoxide dismutase 1 (SOD1) gene, **Tofersen**'s long-term efficacy and safety profile are critical areas of investigation for researchers and clinicians. This guide provides a comparative analysis of long-term follow-up data on **Tofersen** against established ALS treatments, Riluzole and Edaravone, supported by experimental data and detailed methodologies.

## Tofersen: Mechanism and Sustained Biological and Clinical Effects

**Tofersen** is an antisense oligonucleotide (ASO) designed to specifically target and promote the degradation of SOD1 messenger RNA (mRNA).<sup>[1][2][3]</sup> This mechanism reduces the synthesis of the SOD1 protein, which, in its mutated form, is toxic to motor neurons.<sup>[4][5]</sup> The drug is administered intrathecally to bypass the blood-brain barrier and act directly within the central nervous system.<sup>[2][3]</sup>

Long-term data, primarily from the Phase 3 VALOR trial and its open-label extension (OLE), demonstrate **Tofersen**'s sustained impact on key biological markers and clinical outcomes.<sup>[6][7][8]</sup> The OLE study created two cohorts: an "early-start" group that received **Tofersen** from the beginning of the VALOR trial and a "delayed-start" group that initially received a placebo.<sup>[7]</sup>

Data from these studies show that earlier initiation of **Tofersen** led to a slower decline in clinical function, respiratory function, muscle strength, and quality of life over 12 months.[8][9] A key finding was the robust and sustained reduction in neurofilament light chain (NfL), a biomarker of nerve damage, suggesting a slowing of the neurodegenerative process.[6][8][9] Some "real-world" observational studies have further supported these findings, reporting disease stabilization and even recovery of some motor function in patients on long-term **Tofersen** therapy.[10][11][12]



[Click to download full resolution via product page](#)

**Caption: Tofersen Mechanism of Action.**

## Quantitative Long-Term Data: Tofersen vs. Alternatives

The following tables summarize the long-term quantitative data for **Tofersen** and its main therapeutic alternatives, Riluzole and Edaravone. It is crucial to note that **Tofersen** has been studied specifically in SOD1-ALS patients, a population that accounts for about 2% of all ALS cases, while Riluzole and Edaravone are used for the broader ALS population.[4][13]

Table 1: Long-Term Efficacy of **Tofersen** in SOD1-ALS (VALOR & OLE Studies)

Endpoint	Time Point	Early-Start Tofersen	Delayed-Start Tofersen	Key Finding
Biomarkers				
CSF Total SOD1 Protein	28 Weeks	Robust Reduction	-	Target engagement confirmed. <a href="#">[6]</a>
Plasma NfL	12-16 Weeks	~50% Reduction	-	Significant reduction in a marker of neurodegeneration. <a href="#">[9]</a>
Plasma NfL	52 Weeks	Sustained Reduction	Reduction after initiation	Effect on neurodegeneration is sustained over the long term. <a href="#">[8]</a>
Clinical Outcomes				
ALSFRS-R	12 Months	Slower Decline	Faster Decline	Early initiation slows the loss of clinical function. <a href="#">[8]</a> <a href="#">[9]</a>
Respiratory Function	12 Months	Slower Decline	Faster Decline	Benefit observed in respiratory measures. <a href="#">[8]</a> <a href="#">[9]</a>
Muscle Strength	12 Months	Slower Decline	Faster Decline	Preservation of muscle strength with earlier treatment. <a href="#">[8]</a> <a href="#">[9]</a>
Survival	12 Months	Trend toward benefit	-	Median time to death or permanent

ventilation could not be estimated due to the majority of participants surviving.[8]

Table 2: Long-Term Efficacy of Riluzole in ALS (Observational & Real-World Studies)

Endpoint	Study Type	Key Finding	Citation
Median Survival Extension	Population Studies Review (15 studies)	6 to 19 months longer than untreated patients.	[14]
Median Survival Extension	Retrospective Cohort	7 months longer than untreated patients (17.6 vs 10.7 months).	[15]
Median Survival Extension	Population-based Study	~9 months when adjusted for enrollment time.	[16]
Long-Term Use	Real-World Cohort	Use over ~6 months was associated with a better prognosis. Short-term use had little effect.	[17]

Table 3: Long-Term Efficacy of Edaravone in ALS (Observational Studies)

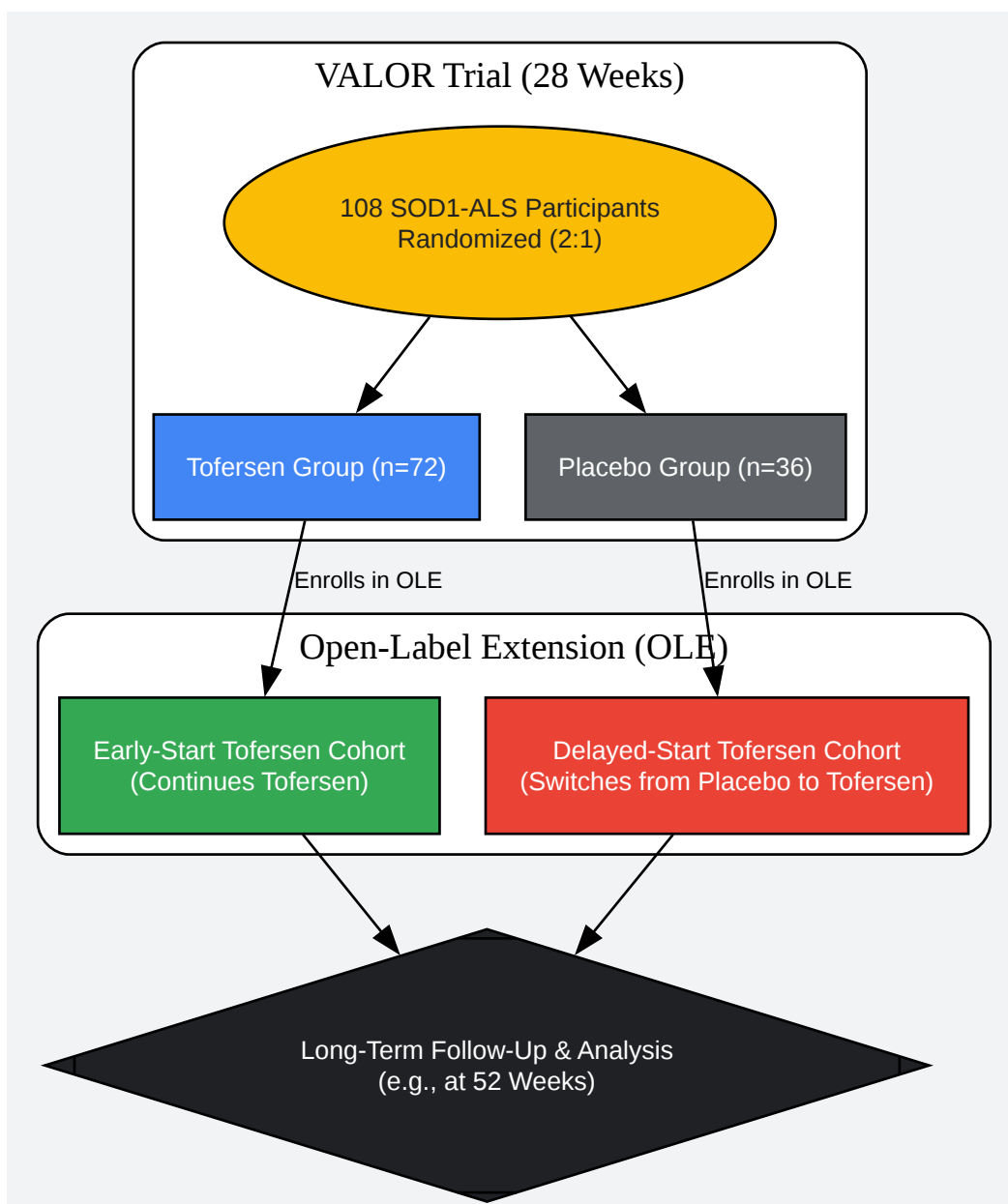
Endpoint	Time Point	Mean Monthly Change in ALSFRS-R	Key Finding
ALSFRS-R	0-24 Weeks	-0.96	Modest effect on slowing functional decline in a small cohort.[18][19]
ALSFRS-R	24-48 Weeks	-0.70	Effect appears to be maintained over time. [18][19]
ALSFRS-R	48-72 Weeks	-1.18	The rate of decline may vary in later stages.[18][19]
Forced Vital Capacity (FVC)	72 Weeks	Mean decline of 17.4%	Significant decline in respiratory function despite treatment.[18]

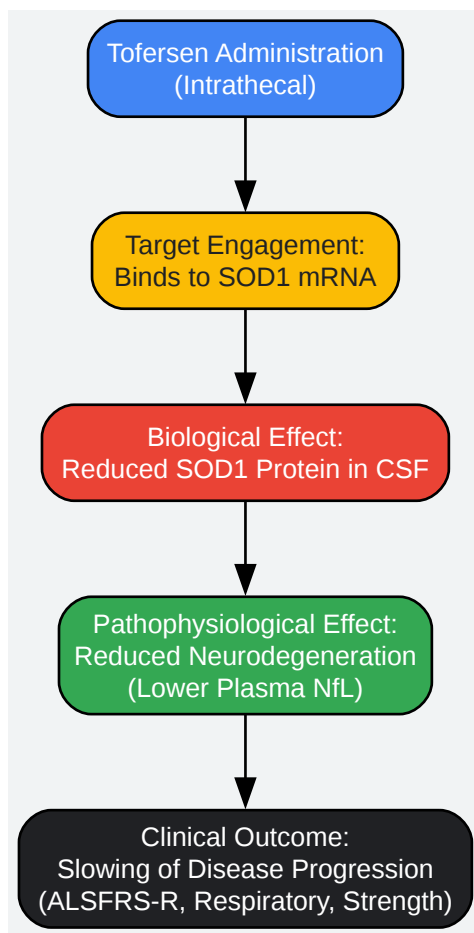
## Experimental Protocols

### Tofersen: VALOR and Open-Label Extension (OLE)

- VALOR Study Design: A 28-week, Phase 3, randomized, double-blind, placebo-controlled trial.[20] A total of 108 participants with SOD1-ALS were randomized in a 2:1 ratio to receive either **Tofersen** (100 mg) or a placebo.[20] The primary analysis population consisted of 60 participants identified as having a faster disease progression.
  - Administration: Intrathecal injection with three loading doses over approximately two weeks, followed by maintenance doses every 4 weeks.[6]
  - Primary Endpoint: Change from baseline to week 28 in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score.[20]
  - Key Secondary Endpoints: Change in total SOD1 protein concentration in cerebrospinal fluid (CSF), plasma NfL, respiratory function (slow vital capacity), and muscle strength.[20]

- Open-Label Extension (OLE) Design: Upon completion of the 28-week VALOR trial, participants could enroll in the OLE, where all received **Tofersen** (100 mg).<sup>[7]</sup> This design allowed for the comparison of outcomes between those who started **Tofersen** early (original **Tofersen** group) and those who had a delayed start (original placebo group), providing insights into the long-term benefits of early intervention.<sup>[7]</sup><sup>[21]</sup>





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 3. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 4. mndassociation.org [mndassociation.org]
- 5. als-mnd.org [als-mnd.org]



- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. VALOR Biogen's Tofersen trial: a look at the open label extension data - MND Research Blog [[mndresearch.blog](https://mndresearch.blog)]
- 8. New 12-Month Tofersen Data Presented at ENCALS Meeting Show Clinically Meaningful Benefit in People With SOD1-ALS | Biogen [[investors.biogen.com](https://investors.biogen.com)]
- 9. [als.org](https://als.org) [[als.org](https://als.org)]
- 10. Tofersen treatment leads to sustained stabilization of disease in SOD1 ALS in a "real-world" setting - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [targetals.org](https://targetals.org) [[targetals.org](https://targetals.org)]
- 12. Tofersen treatment leads to sustained stabilization of disease in SOD1 ALS in a "real-world" setting - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. Breakthrough in ALS Treatment: Tofersen Significantly Slows Disease Progression in SOD1 Mutation Patient – Creative Biolabs Gene Therapy Blog [[creative-biolabs.com](https://creative-biolabs.com)]
- 14. Review of evidence suggests Riluzole treatment may lead to extended survival - MND Research Blog [[mndresearch.blog](https://mndresearch.blog)]
- 15. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 16. [dovepress.com](https://dovepress.com) [[dovepress.com](https://dovepress.com)]
- 17. Frontiers | Long-Term Use of Riluzole Could Improve the Prognosis of Sporadic Amyotrophic Lateral Sclerosis Patients: A Real-World Cohort Study in China [[frontiersin.org](https://frontiersin.org)]
- 18. [d-nb.info](https://d-nb.info) [[d-nb.info](https://d-nb.info)]
- 19. Long-term outcomes of edaravone in amyotrophic lateral sclerosis in South Korea: 72-week observational study - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. Tofersen in adults with SOD1-ALS: phase 3 VALOR trial and open-label extension results | Journal of Neurology, Neurosurgery & Psychiatry [[jnnp.bmj.com](https://jnnp.bmj.com)]
- 21. [mndassociation.org](https://mndassociation.org) [[mndassociation.org](https://mndassociation.org)]
- To cite this document: BenchChem. [Sustained Effects of Tofersen: A Long-Term Comparative Analysis for SOD1-ALS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588239#long-term-follow-up-studies-on-the-sustained-effects-of-tofersen>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)